molecular formula C7H15ClFNO2S B13468957 Rac-[(1s,4s)-4-aminocyclohexyl]methanesulfonyl fluoride hydrochloride CAS No. 2913228-96-1

Rac-[(1s,4s)-4-aminocyclohexyl]methanesulfonyl fluoride hydrochloride

Cat. No.: B13468957
CAS No.: 2913228-96-1
M. Wt: 231.72 g/mol
InChI Key: NCXLVLLDWQLYRP-UHFFFAOYSA-N
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Description

Rac-[(1s,4s)-4-aminocyclohexyl]methanesulfonyl fluoride hydrochloride is a cyclohexylamine derivative featuring a methanesulfonyl fluoride group and a hydrochloride salt. Its structure combines a rigid cyclohexyl backbone with a sulfonyl fluoride moiety, making it a reactive intermediate in medicinal chemistry and covalent inhibitor design. The racemic (rac) designation indicates a 1:1 mixture of (1R,4R) and (1S,4S) enantiomers, which may influence its pharmacological behavior. The hydrochloride salt enhances solubility, facilitating its use in biological assays.

Key structural attributes include:

  • Methanesulfonyl fluoride substituent: A highly electrophilic group enabling covalent interactions with nucleophilic residues (e.g., serine, cysteine) in enzymes.
  • Hydrochloride counterion: Improves aqueous solubility and stability.

This compound’s reactivity and stereochemical complexity position it as a candidate for targeted drug discovery, particularly in protease inhibition and irreversible enzyme modulation.

Properties

CAS No.

2913228-96-1

Molecular Formula

C7H15ClFNO2S

Molecular Weight

231.72 g/mol

IUPAC Name

(4-aminocyclohexyl)methanesulfonyl fluoride;hydrochloride

InChI

InChI=1S/C7H14FNO2S.ClH/c8-12(10,11)5-6-1-3-7(9)4-2-6;/h6-7H,1-5,9H2;1H

InChI Key

NCXLVLLDWQLYRP-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1CS(=O)(=O)F)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rac-[(1s,4s)-4-aminocyclohexyl]methanesulfonyl fluoride hydrochloride typically involves multiple steps. One common method starts with the preparation of the aminocyclohexyl intermediate, which is then reacted with methanesulfonyl fluoride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The final product is obtained by treating the intermediate with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Rac-[(1s,4s)-4-aminocyclohexyl]methanesulfonyl fluoride hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonyl fluoride group to a sulfonamide or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl fluoride group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can react with the sulfonyl fluoride group under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfonamides. Substitution reactions can lead to a variety of derivatives, depending on the nucleophile involved.

Scientific Research Applications

Rac-[(1s,4s)-4-aminocyclohexyl]methanesulfonyl fluoride hydrochloride has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl fluoride groups into target molecules.

    Biology: Employed in biochemical studies to investigate enzyme inhibition and protein modification.

    Medicine: Potential use in drug development as a precursor for designing enzyme inhibitors and other therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of Rac-[(1s,4s)-4-aminocyclohexyl]methanesulfonyl fluoride hydrochloride involves its interaction with specific molecular targets. The sulfonyl fluoride group is known to form covalent bonds with nucleophilic residues in proteins, such as serine and cysteine. This covalent modification can inhibit enzyme activity or alter protein function, making it a valuable tool in biochemical research and drug development.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following compounds share structural motifs with Rac-[(1s,4s)-4-aminocyclohexyl]methanesulfonyl fluoride hydrochloride but differ in substituents, stereochemistry, or functional groups:

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Key Features
This compound Methanesulfonyl fluoride, HCl C₇H₁₅ClFNO₂S ~227.72* Electrophilic sulfonyl fluoride; racemic mixture; hydrochloride salt
rac-(1R,2R)-2-(Methylsulfanyl)cyclohexan-1-amine hydrochloride Methylsulfanyl, HCl C₇H₁₅ClNS 180.72 Thioether group; >95% purity; used in pharmaceutical intermediates
((1R,4R)-4-aminocyclohexyl)(3,3-difluoropiperidin-1-yl)methanone hydrochloride Difluoropiperidinyl, HCl C₁₂H₂₁ClF₂N₂O 282.76 Difluorinated piperidine; ketone backbone; enantiopure (1R,4R) configuration
N-[(1-aminocyclohexyl)methyl]-4-methylbenzene-1-sulfonamide hydrochloride Benzene-sulfonamide, HCl C₁₄H₂₁ClN₂O₂S 324.85 Aromatic sulfonamide; non-fluorinated; R&D applications

*Calculated based on formula.

Key Differences :

  • Reactivity : The sulfonyl fluoride group in the target compound is more electrophilic than sulfonamides (e.g., ) or thioethers (e.g., ), enabling covalent bond formation with biological targets.
  • Stereochemistry : Unlike enantiopure compounds like , the racemic nature of the target compound may lead to divergent biological activities between enantiomers.

Pharmacological Relevance

  • Target Compound : The sulfonyl fluoride group is critical for irreversible enzyme inhibition, akin to covalent kinase inhibitors (e.g., osimertinib). Its cyclohexylamine core may enhance blood-brain barrier penetration .
  • rac-(1R,2R)-2-(Methylsulfanyl)cyclohexan-1-amine hydrochloride : Used as a chiral building block in antipsychotic drug synthesis due to its thioether-mediated lipophilicity .
  • ((1R,4R)-4-aminocyclohexyl)(3,3-difluoropiperidin-1-yl)methanone hydrochloride: The difluoropiperidine moiety improves metabolic stability, making it suitable for CNS-targeted therapies .

Physicochemical Properties

  • Solubility : Hydrochloride salts (target compound, ) enhance aqueous solubility compared to free bases.
  • Stability : Sulfonyl fluorides are moisture-sensitive, requiring anhydrous storage, whereas sulfonamides (e.g., ) are more stable under ambient conditions.
  • Stereochemical Complexity : Racemic mixtures (target compound, ) pose challenges in purification and activity profiling compared to enantiopure analogs (e.g., ).

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